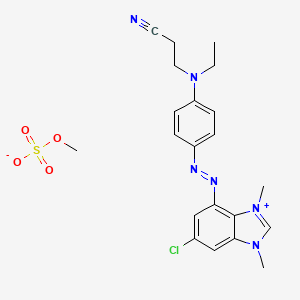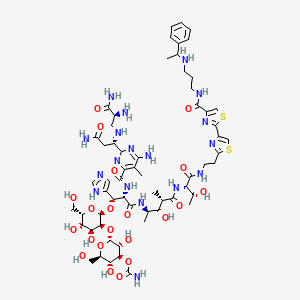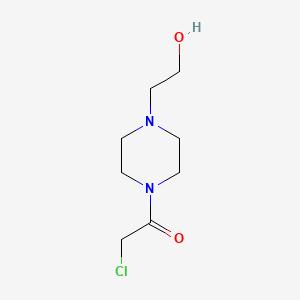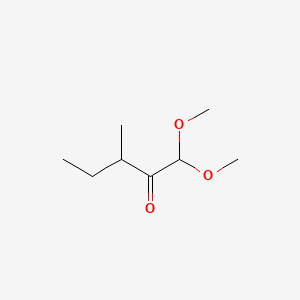![molecular formula C29H33IN2S2 B13793333 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide CAS No. 70677-52-0](/img/structure/B13793333.png)
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound characterized by its unique structure comprising benzothiazole and cyclohexene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and cyclohexene intermediates, followed by their condensation under controlled conditions. Common reagents used in these reactions include ethyl iodide, benzothiazole derivatives, and cyclohexene compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
作用機序
The mechanism of action of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein function.
類似化合物との比較
Similar Compounds
- **3-Ethyl-1-(2-{2-[2-(3-ethyl-3H-benzimidazol-1-ium-1-yl)ethoxy]ethoxy}ethyl)-3H-benzimidazol-1-ium bis[3-((2Z)-2-{(2E)-2-ethyl-3-[5-methoxy-1-(3-sulfonatopropyl)thieno[2,3-e][1,3]benzothiazol-1-ium-2-yl]-2-propenylidene}-5-methyl-1,3-benzothiazol-3-yl)-1-propanesulfonate]
- **3-Ethyl-1-(2-{2-[2-(3-ethyl-3H-benzimidazol-1-ium-1-yl)ethoxy]ethoxy}ethyl)-3H-benzimidazol-1-ium bis[3-((2Z)-2-{(2E)-2-ethyl-3-[5-methoxy-1-(3-sulfonatopropyl)thieno[2,3-e][1,3]benzothiazol-1-ium-2-yl]-2-propenylidene}-5-methyl-1,3-benzothiazol-3-yl)-1-propanesulfonate]
Uniqueness
The uniqueness of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
70677-52-0 |
|---|---|
分子式 |
C29H33IN2S2 |
分子量 |
600.6 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C29H33N2S2.HI/c1-6-30-23-12-8-10-14-25(23)32-27(30)16-21-18-29(4,5)19-22(20(21)3)17-28-31(7-2)24-13-9-11-15-26(24)33-28;/h8-17H,6-7,18-19H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
WYEOWHRDKALYRZ-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C(/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C)C.[I-] |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC3=C(C(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


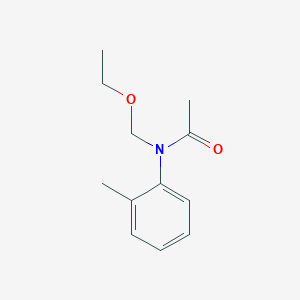

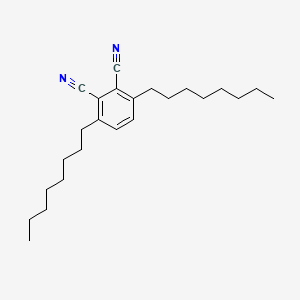


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)


